5-Nitro-2-(4-vinylphenyl)pyridine
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Overview
Description
5-Nitro-2-(4-vinylphenyl)pyridine is an organic compound characterized by a pyridine ring substituted with a nitro group at the 5-position and a vinylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-vinylphenyl)pyridine typically involves the nitration of 2-(4-vinylphenyl)pyridine. The nitration reaction is usually carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2-(4-vinylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 5-amino-2-(4-vinylphenyl)pyridine.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridines.
Scientific Research Applications
5-Nitro-2-(4-vinylphenyl)pyridine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Nitro-2-(4-vinylphenyl)pyridine exerts its effects involves its interaction with molecular targets and pathways. The nitro group is known to participate in redox reactions, which can affect cellular processes. The vinyl group can undergo polymerization, leading to the formation of larger molecules with unique properties.
Comparison with Similar Compounds
2-Nitro-5-(4-vinylphenyl)pyridine
3-Nitro-2-(4-vinylphenyl)pyridine
4-Nitro-2-(4-vinylphenyl)pyridine
Properties
IUPAC Name |
2-(4-ethenylphenyl)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14-13)15(16)17/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLURQVLPWJMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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